

Identifying the Protein Target of Antitumor Agent TRC105: A Technical Guide

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Compound of Interest

Compound Name: Antitumor agent-105

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This technical guide provides an in-depth overview of the antitumor agent TRC105, also known as Carotuximab. The document details its protein target, mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization. All quantitative data is summarized for clarity, and key biological and experimental processes are visualized using diagrams.

Executive Summary

TRC105 is a chimeric IgG1 monoclonal antibody designed as a targeted anti-cancer therapeutic. Its primary protein target has been identified as Endoglin (CD105), a transmembrane glycoprotein that is highly expressed on the surface of proliferating endothelial cells. By targeting CD105, TRC105 disrupts tumor angiogenesis and vasculogenesis, key processes in tumor growth and metastasis. This guide will explore the molecular interactions and cellular consequences of TRC105 binding to CD105.

The Protein Target: Endoglin (CD105)

Endoglin (CD105) is a homodimeric transmembrane glycoprotein that functions as a co-receptor for the Transforming Growth Factor- β (TGF- β) superfamily of ligands, which includes TGF- β 1, TGF- β 3, and Bone Morphogenetic Proteins (BMPs), particularly BMP-9 and BMP-10. It is a crucial component in the regulation of angiogenesis and is found to be significantly

upregulated in the tumor vasculature compared to the blood vessels of normal tissues. This differential expression makes it an attractive target for anti-cancer therapies.

Mechanism of Action of TRC105

TRC105 exerts its antitumor effects through a multi-faceted mechanism of action upon binding to CD105 on endothelial cells:

- **Inhibition of Angiogenesis:** TRC105 blocks the binding of BMP-9 to CD105, which is a critical step in the signaling cascade that leads to endothelial cell proliferation and migration. This inhibition disrupts the formation of new blood vessels necessary for tumor growth.
- **Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC):** As an IgG1 antibody, TRC105 can engage immune effector cells, such as Natural Killer (NK) cells, which recognize the Fc region of the antibody. This engagement triggers the release of cytotoxic granules, leading to the lysis of the CD105-expressing endothelial cells.[\[1\]](#)[\[2\]](#)
- **Modulation of TGF- β Signaling:** By binding to CD105, TRC105 interferes with the TGF- β signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of Smad1 and Smad5, downstream effectors of the BMP-9/ALK1 pathway, which is pro-angiogenic.[\[3\]](#)

Quantitative Data

The following tables summarize the available quantitative data for TRC105. It is important to note that while extensive clinical trial data is available, specific preclinical binding affinities and potency values (K_d , IC_{50} , EC_{50}) are not always publicly disclosed for proprietary therapeutics.

Table 1: Pharmacokinetic Parameters of TRC105 in Human Clinical Trials

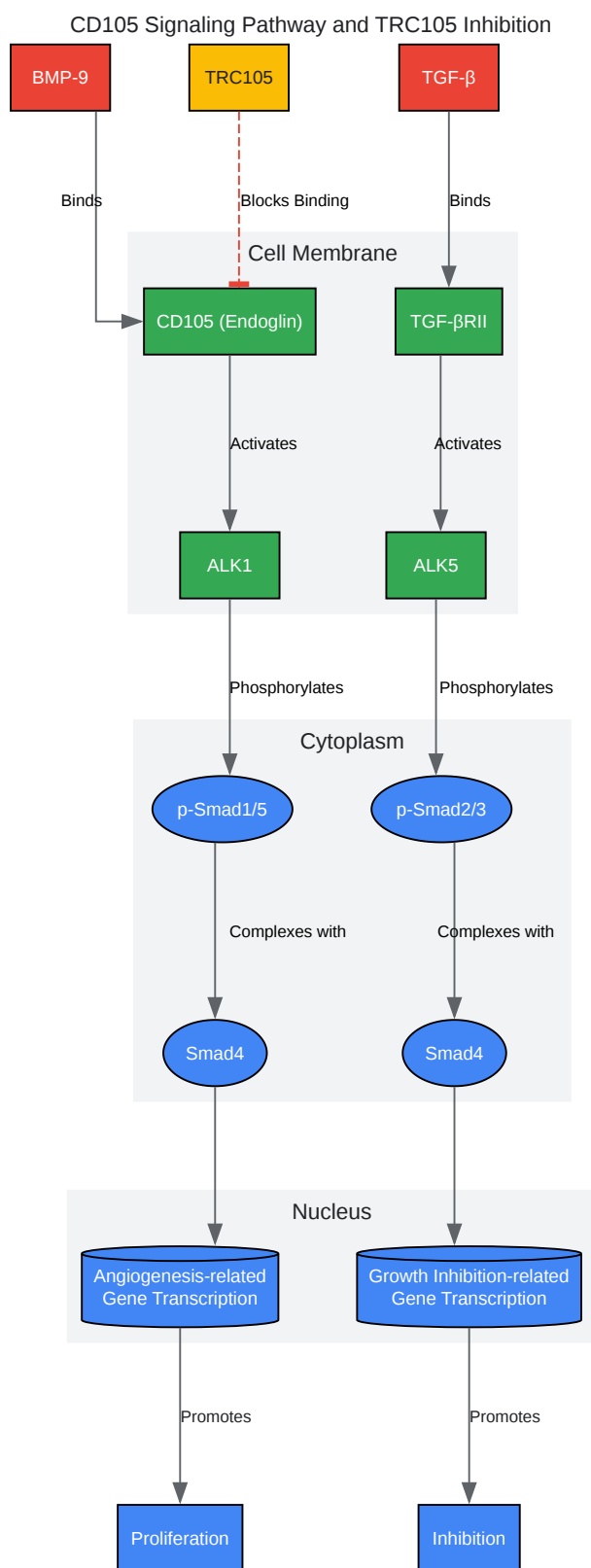
Parameter	Value	Conditions	Reference
Limit of Quantitation (ELISA)	78 ng/mL	Validated enzyme-linked immunosorbent assay	[2]
Serum Concentration to Saturate CD105	≥ 200 ng/mL	Maintained at 10 mg/kg weekly or 15 mg/kg every 2 weeks	[2]
Maximum Tolerated Dose (MTD)	10 mg/kg weekly	Phase I clinical trial in patients with advanced solid tumors	
Maximum Tolerated Dose (MTD)	20 mg/kg every 2 weeks	Phase I clinical trial in patients with metastatic castration-resistant prostate cancer	

Table 2: Clinical Efficacy of TRC105

Endpoint	Value	Patient Population	Reference
Stable Disease or Better	47% (21 of 45 evaluable patients)	Advanced refractory solid tumors	
Partial Responses (RECIST)	29%	Metastatic renal cell carcinoma (in combination with axitinib)	
Median Progression-Free Survival	11.3 months	Metastatic renal cell carcinoma (in combination with axitinib)	

Signaling Pathways

TRC105's mechanism of action is intrinsically linked to the modulation of the TGF- β /BMP signaling pathway in endothelial cells. The following diagram illustrates this pathway and the point of intervention by TRC105.



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CD105 Signaling Pathway and TRC105 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of TRC105.

This protocol is adapted from methodologies used in clinical trials to measure TRC105 concentrations in patient serum.

Materials:

- 96-well high-binding ELISA plates
- Recombinant human CD105
- Patient serum samples
- TRC105 standard
- HRP-conjugated anti-human IgG secondary antibody
- Coating Buffer (e.g., PBS, pH 7.4)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., PBS with 1% BSA)
- TMB substrate solution
- Stop Solution (e.g., 2N H₂SO₄)
- Plate reader

Procedure:

- Coating: Dilute recombinant human CD105 to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
- Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

- Blocking: Add 200 μ L of Blocking Buffer to each well and incubate for 2 hours at room temperature.
- Washing: Repeat the wash step as in step 2.
- Sample and Standard Incubation: Prepare serial dilutions of the TRC105 standard in Blocking Buffer. Dilute patient serum samples as required. Add 100 μ L of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
- Washing: Repeat the wash step as in step 2.
- Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 μ L to each well and incubate for 1 hour at room temperature.
- Washing: Repeat the wash step as in step 2.
- Detection: Add 100 μ L of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
- Stopping the Reaction: Add 50 μ L of Stop Solution to each well.
- Measurement: Read the absorbance at 450 nm using a plate reader.
- Analysis: Generate a standard curve from the absorbance values of the TRC105 standards and calculate the concentration of TRC105 in the patient samples.

This protocol describes the staining of cell surface CD105 on human umbilical vein endothelial cells (HUVECs) for analysis by flow cytometry.

Materials:

- HUVECs
- Cell culture medium
- PBS

- Trypsin-EDTA
- FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
- PE-conjugated anti-human CD105 antibody
- PE-conjugated isotype control antibody
- Flow cytometer

Procedure:

- Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells by washing with PBS and detaching with Trypsin-EDTA. Neutralize the trypsin with culture medium and centrifuge the cells at 300 x g for 5 minutes.
- Washing: Resuspend the cell pellet in cold FACS buffer and centrifuge again. Discard the supernatant.
- Staining: Resuspend the cells in FACS buffer to a concentration of 1×10^6 cells/100 μ L. Add the PE-conjugated anti-human CD105 antibody or the isotype control antibody at the manufacturer's recommended concentration.
- Incubation: Incubate the cells on ice for 30 minutes in the dark.
- Washing: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
- Resuspension: Resuspend the final cell pellet in 500 μ L of FACS buffer.
- Acquisition: Analyze the samples on a flow cytometer, exciting the PE dye with a 488 nm or 561 nm laser and detecting emission at \sim 575 nm.
- Analysis: Gate on the live cell population based on forward and side scatter. Compare the fluorescence intensity of the cells stained with the anti-CD105 antibody to the isotype control to determine the level of CD105 expression.

This protocol outlines a method to assess the ability of TRC105 to induce ADCC of CD105-expressing target cells by NK cells.

Materials:

- CD105-positive target cells (e.g., HUVECs)
- Effector cells (e.g., primary human NK cells or an NK cell line)
- TRC105 antibody
- Isotype control antibody
- Cell culture medium
- LDH cytotoxicity assay kit or Calcein-AM
- 96-well culture plates

Procedure:

- Target Cell Preparation: Plate target cells in a 96-well plate at a density of 1×10^4 cells per well and allow them to adhere overnight.
- Antibody Opsonization: The next day, remove the culture medium and add serial dilutions of TRC105 or the isotype control antibody to the target cells. Incubate for 1 hour at 37°C.
- Effector Cell Addition: Add effector cells to the wells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 25:1).
- Co-incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
- Cytotoxicity Measurement (LDH Assay):
 - Centrifuge the plate at 250 x g for 5 minutes.
 - Transfer 50 µL of the supernatant from each well to a new 96-well plate.

- Add 50 µL of the LDH assay reagent to each well and incubate for 30 minutes at room temperature, protected from light.
- Add 50 µL of stop solution.
- Measure the absorbance at 490 nm.
- Analysis: Calculate the percentage of specific lysis using the formula: % Cytotoxicity = $[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100$

This protocol is for detecting the inhibition of BMP-9-induced Smad1/5 phosphorylation in endothelial cells by TRC105.

Materials:

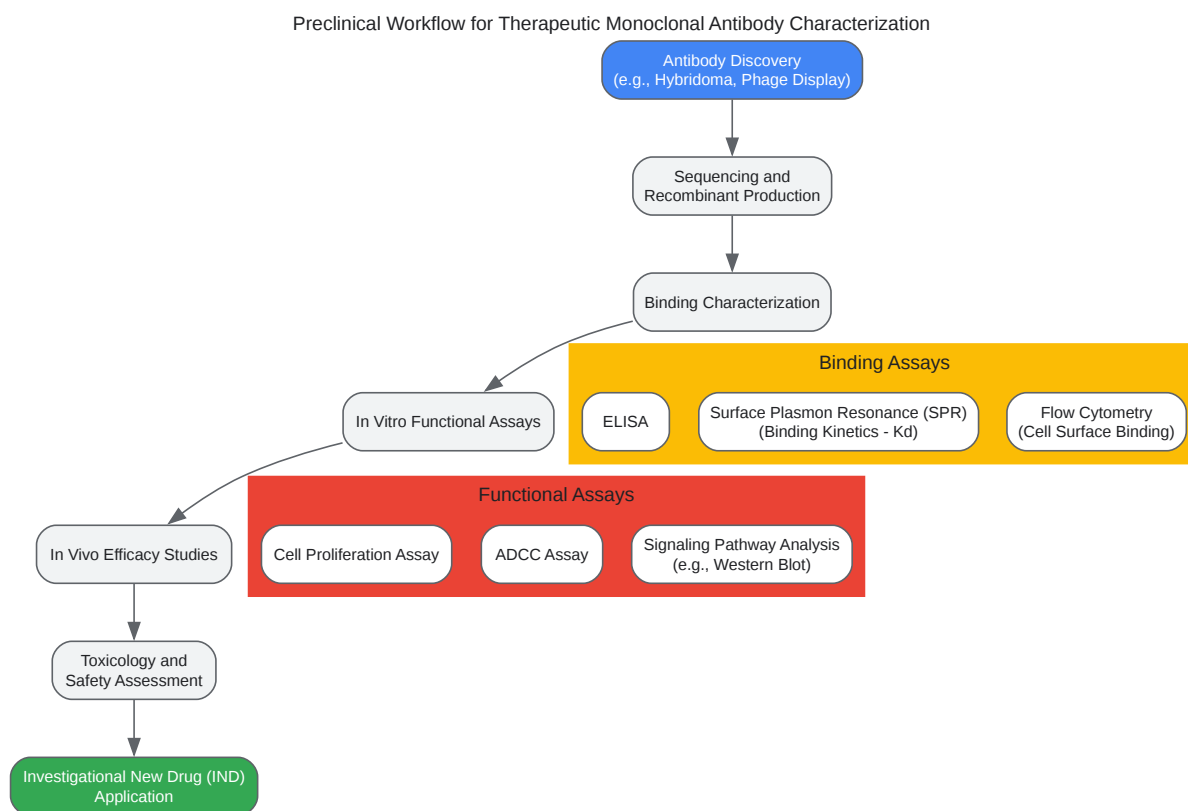
- Endothelial cells (e.g., HUVECs)
- Serum-free medium
- TRC105
- Recombinant human BMP-9
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-Smad1/5, anti-total Smad1/5, anti-β-actin
- HRP-conjugated secondary antibody
- SDS-PAGE gels and buffers
- PVDF membrane
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- **Cell Treatment:** Seed HUVECs and grow to near confluency. Serum-starve the cells overnight. Pre-treat the cells with TRC105 (e.g., 10 µg/mL) for 1 hour. Stimulate the cells with BMP-9 (e.g., 10 ng/mL) for 30 minutes.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Denature 20-30 µg of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the anti-phospho-Smad1/5 antibody overnight at 4°C.
- **Washing:** Wash the membrane three times with TBST.
- **Secondary Antibody Incubation:** Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Washing:** Wash the membrane three times with TBST.
- **Detection:** Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
- **Stripping and Re-probing:** Strip the membrane and re-probe with anti-total Smad1/5 and anti-β-actin antibodies for loading controls.
- **Analysis:** Quantify the band intensities and normalize the phospho-Smad1/5 signal to total Smad1/5 and the loading control.

Experimental Workflow

The following diagram outlines a typical preclinical workflow for the characterization of a therapeutic monoclonal antibody like TRC105.



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Preclinical Workflow for Therapeutic Monoclonal Antibody Characterization.

Conclusion

TRC105 is a promising antitumor agent that targets CD105 (Endoglin), a key regulator of angiogenesis. Its mechanism of action involves the inhibition of BMP-9/Smad1/5 signaling and the induction of ADCC, leading to the disruption of tumor vasculature. The provided

experimental protocols and workflows offer a comprehensive guide for researchers and drug development professionals working on the characterization and development of similar antibody-based therapeutics. Further investigation into the intricate details of its signaling modulation and the identification of predictive biomarkers will be crucial for optimizing its clinical application.

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